molecular formula C22H24N2O5S B4736665 [4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE

[4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B4736665
M. Wt: 428.5 g/mol
InChI Key: MNGSLYPMUHHAGI-UHFFFAOYSA-N
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Description

[4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and a furan ring substituted with a naphthyloxymethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the piperazine and furan intermediates. The ethylsulfonyl group is introduced to the piperazine ring through a sulfonation reaction, while the naphthyloxymethyl group is attached to the furan ring via an etherification reaction. The final step involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE apart from these similar compounds is its unique combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-[5-(naphthalen-1-yloxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-2-30(26,27)24-14-12-23(13-15-24)22(25)21-11-10-18(29-21)16-28-20-9-5-7-17-6-3-4-8-19(17)20/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGSLYPMUHHAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(ETHYLSULFONYL)PIPERAZINO]{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE

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